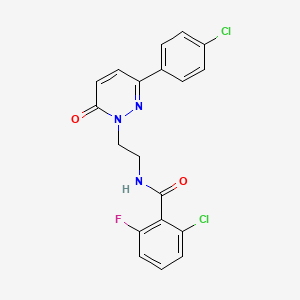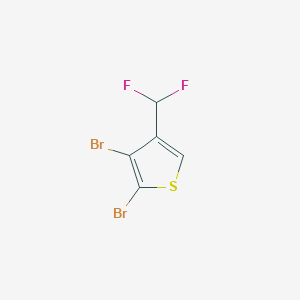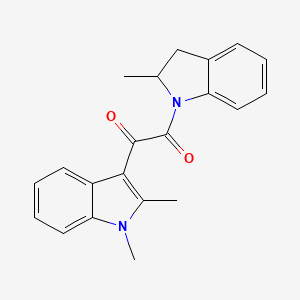
MLS000684784
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C21H20N2O2 and its molecular weight is 332.403. The purity is usually 95%.
BenchChem offers high-quality 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学与药物研发
抗癌特性:“MLS000684784” 表现出有希望的抗癌特性。研究表明它会干扰癌细胞增殖并诱导凋亡。 其独特的化学结构可能靶向肿瘤生长中涉及的特定途径 .
抗炎作用:该化合物还表现出抗炎作用。 它可能通过与关键酶或受体相互作用来调节炎症反应 .
神经药理学
神经保护活性:研究表明,“this compound” 具有神经保护特性。 它可以增强神经元存活并减轻氧化应激,使其与神经退行性疾病相关 .
GABA 受体调节:该化合物与 GABA 受体相互作用,影响神经传递。 这种调节可能对焦虑、癫痫和其他神经系统疾病有影响 .
化学生物学
蛋白质-蛋白质相互作用抑制:“this compound” 会破坏特定的蛋白质-蛋白质相互作用。 研究人员正在探索其作为工具化合物研究蛋白质网络和细胞过程的潜力 .
酶抑制: 该化合物抑制某些酶,使其成为酶学研究和药物发现的宝贵工具 .
材料科学
光电应用: 由于其独特的吲哚基结构,“this compound” 可能在光电器件(如有机发光二极管 (OLED) 或太阳能电池)中找到应用 .
纳米材料合成: 研究人员正在研究其在合成具有定制特性的功能性纳米材料中的作用 .
属性
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-(2-methyl-2,3-dihydroindol-1-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-13-12-15-8-4-6-10-17(15)23(13)21(25)20(24)19-14(2)22(3)18-11-7-5-9-16(18)19/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZVLTJSXVSYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(=O)C3=C(N(C4=CC=CC=C43)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325052 |
Source


|
| Record name | 1-(1,2-dimethylindol-3-yl)-2-(2-methyl-2,3-dihydroindol-1-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
862831-31-0 |
Source


|
| Record name | 1-(1,2-dimethylindol-3-yl)-2-(2-methyl-2,3-dihydroindol-1-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
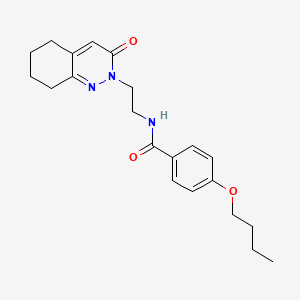
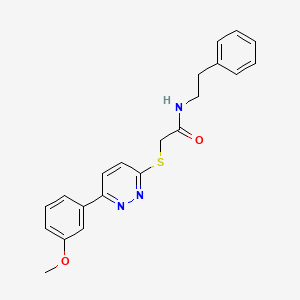
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl fluoride](/img/structure/B2456415.png)
![N-cyclopentyl-4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2456416.png)
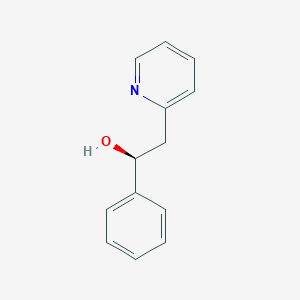
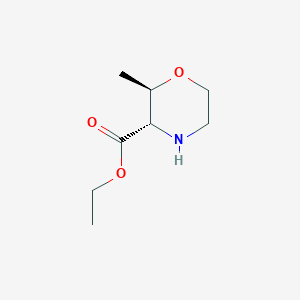
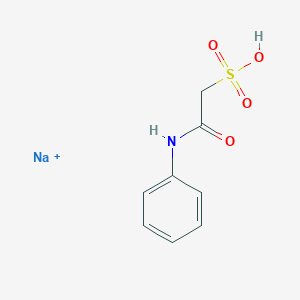
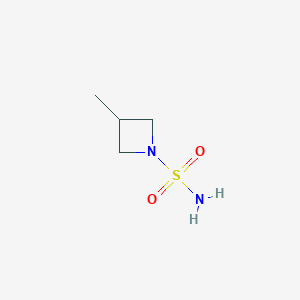
![4-[(E)-2-(2-chlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2456425.png)
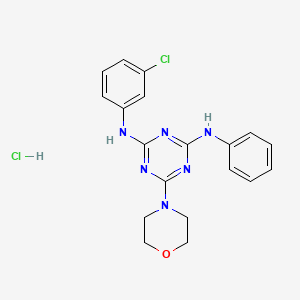
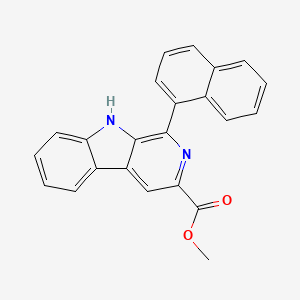
![2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2456429.png)
